molecular formula C12H17NO B8023201 (S)-2-(1-Benzyl-azetidin-2-yl)-ethanol

(S)-2-(1-Benzyl-azetidin-2-yl)-ethanol

Cat. No.: B8023201
M. Wt: 191.27 g/mol
InChI Key: TZFBCGNKWVKKQZ-LBPRGKRZSA-N
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Description

(S)-2-(1-Benzyl-azetidin-2-yl)-ethanol is a chiral compound that features an azetidine ring, a benzyl group, and an ethanol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Benzyl-azetidin-2-yl)-ethanol typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions are commonly used to introduce the benzyl group onto the azetidine ring.

    Attachment of the Ethanol Moiety: This step may involve nucleophilic substitution or other suitable reactions to attach the ethanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Benzyl-azetidin-2-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group or other parts of the molecule can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety may yield benzyl azetidine carboxylic acid.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Potential use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Benzyl-azetidin-2-yl)-ethanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Benzyl-azetidin-2-yl)-ethanol: The enantiomer of the compound, which may have different biological activities.

    2-(1-Benzyl-azetidin-2-yl)-ethanol: The racemic mixture of both enantiomers.

    Other Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.

Uniqueness

(S)-2-(1-Benzyl-azetidin-2-yl)-ethanol is unique due to its specific chiral configuration and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(2S)-1-benzylazetidin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-7-12-6-8-13(12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBCGNKWVKKQZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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